(5-Ethyl-2-fluorophenyl)boronic acid
Overview
Description
“(5-Ethyl-2-fluorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are well-known building blocks for many organic reactions . They are generally considered non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Molecular Structure Analysis
The molecular formula of “(5-Ethyl-2-fluorophenyl)boronic acid” is C8H10BFO2 .
Chemical Reactions Analysis
Boronic acids, such as “(5-Ethyl-2-fluorophenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
The molecular weight of “(5-Ethyl-2-fluorophenyl)boronic acid” is 167.98 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Scientific Research Applications
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Sensing Applications Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . They can be used in homogeneous assays or heterogeneous detection . Boronic acids are also used for the detection and sensing of peroxides .
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Biological Labelling and Protein Manipulation The interaction of boronic acids with proteins allows their use in protein manipulation and cell labelling . They are also used in the development of new MRI contrast agents .
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Separation Technologies Boronic acids are used in separation technologies, including the electrophoresis of glycated molecules .
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Therapeutics Boronic acids are used in the development of therapeutics . They are part of inhibitors for porcine pancreatic lipase, subtilisin, and the protease Kex2 . Boronic acid derivatives constitute a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are cancer drug targets within the Ras cycle .
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Materials Science Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
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Chemical Biology In chemical biology, boronic acids are used for cell-surface carbohydrate biomarker recognition and the development of boronic acids-modified aptamers and boronic acid-modified proteins for various sensing and purification applications .
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Bronsted-Lewis Acid Catalysts Organoboronic acids and organoborinic acids can act as Bronsted-Lewis acid catalysts in organic synthesis .
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Oxazaborolidines Oxazaborolidines are used as asymmetric inducers for the reduction of ketones and ketimines .
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Receptors and Sensors for Saccharides Boronic acid-based receptors and sensors are used for saccharide detection .
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Antiseptic Boric acid, a type of boronic acid, can be used as an antiseptic for minor cuts and burns .
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Eye Wash A very dilute solution of boric acid can be applied as an eye wash .
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Treatment of Bacterial Vaginosis A dilute solution of boric acid can also be used as a vaginal douche for the treatment of bacterial vaginosis .
Safety And Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is relevant to extend the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(5-ethyl-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZJTDDHBOEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681738 | |
Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-2-fluorophenyl)boronic acid | |
CAS RN |
900175-03-3 | |
Record name | B-(5-Ethyl-2-fluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900175-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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